5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid
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Overview
Description
5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methyl(propyl)amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, amines, and carboxylic acids. These products have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid: Similar in structure but with an amino group instead of the methyl(propyl)amino group.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Contains a phenyl group instead of the methyl(propyl)amino group
Uniqueness
5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-[[methyl(propyl)amino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-3-6-11(2)7-8-4-5-9(14-8)10(12)13/h4-5H,3,6-7H2,1-2H3,(H,12,13) |
InChI Key |
HOQIGXNIUMPCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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